molecular formula C9H12N2 B7984369 (S)-1,6-Diaminoindane

(S)-1,6-Diaminoindane

Cat. No.: B7984369
M. Wt: 148.20 g/mol
InChI Key: ZYOXBKDMGPKLBH-VIFPVBQESA-N
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Description

(S)-1,6-Diaminoindane is a chiral aminoindane derivative characterized by two amino groups at the 1- and 6-positions of the indane scaffold (a bicyclic structure comprising a benzene ring fused to a cyclopentane ring). Its molecular formula is C₉H₁₂N₂, with a molecular weight of 148.21 g/mol . The stereochemistry of the (S)-enantiomer confers distinct physicochemical and pharmacological properties compared to its racemic or (R)-configured counterparts. Aminoindanes are historically significant in pharmacology due to their rigid phenethylamine-like structures, which influence receptor binding and metabolic stability .

Properties

IUPAC Name

(1S)-2,3-dihydro-1H-indene-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,10-11H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOXBKDMGPKLBH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,6-Diaminoindane typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 1,6-dinitroindane using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at elevated temperatures and pressures to achieve complete reduction to the diamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar hydrogenation processes but with optimized conditions for large-scale synthesis. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: (S)-1,6-Diaminoindane undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products:

    Oxidation: Nitroindane derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1,6-Diaminoindane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties which can lead to enantioselective drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-1,6-Diaminoindane in biological systems involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, which is crucial in drug design and development.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (S)-1,6-diaminoindane with key aminoindane derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Toxicity (Animal Models)
This compound NH₂ at 1,6-positions C₉H₁₂N₂ 148.21 Hypothesized serotonergic/vasoactive effects Not reported
2-Aminoindane (2-AI) NH₂ at 2-position C₉H₁₁N 133.19 Bronchodilatory, mild CNS stimulation Lower than amphetamine in rats
5-IAI NH₂ at 2, I at 5-position C₉H₁₀IN 259.09 MDMA-like psychoactivity (serotonin release) Moderate neurotoxicity
MDAI NH₂ at 2, MD group at 5,6 C₁₀H₁₃NO₂ 191.22 Serotonin-releasing agent, entactogen Cardiotoxic at high doses
5,6-Diaminoindane NH₂ at 5,6-positions C₉H₁₂N₂ 148.21 Limited data; potential chelating agent Not reported
Key Observations:
  • Substitution Position: The placement of amino groups significantly alters biological activity. For example, 2-AI primarily exhibits bronchodilatory effects due to its structural mimicry of ephedrine , while 5-IAI and MDAI target serotonin receptors due to halogen or methylenedioxy substitutions .
  • Stereochemistry: The (S)-configuration of 1,6-diaminoindane may enhance receptor selectivity compared to racemic mixtures, as seen in other chiral psychoactive compounds .
  • Functional Groups : Halogens (e.g., iodine in 5-IAI) increase lipophilicity and receptor affinity, whereas methylenedioxy groups (e.g., in MDAI) enhance serotonin release .

Pharmacological and Toxicological Profiles

This compound
  • Hypothesized Activity: Based on structural analogs, it may exhibit vasoactive or bronchodilatory effects due to amino group placement. Its rigid structure could reduce metabolic degradation compared to flexible amines like amphetamine .
  • Research Gaps: No direct studies on its receptor binding or clinical effects are available.
2-Aminoindane (2-AI)
  • Efficacy: Demonstrated bronchodilation in rat models at 10 mg/kg (intravenous) with lower toxicity than amphetamine .
  • Mechanism: Acts as a norepinephrine reuptake inhibitor, contributing to mild CNS stimulation .
5-IAI and MDAI
  • Toxicity : 5-IAI shows moderate neurotoxicity in prolonged use, while MDAI induces cardiotoxicity at high doses (>50 mg/kg in rodents) .

Biological Activity

(S)-1,6-Diaminoindane is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various therapeutic areas, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an optically active compound characterized by a bicyclic structure featuring amino groups at the 1 and 6 positions. Its chemical structure can be represented as follows:

C9H12N2\text{C}_9\text{H}_{12}\text{N}_2

This compound is known for its ability to participate in various chemical reactions due to the presence of amino groups, making it a versatile building block in organic synthesis.

Antiviral Properties

Research has indicated that this compound derivatives exhibit significant antiviral activity. For instance, studies have shown that certain derivatives can inhibit the entry of HIV-1 into host cells by mimicking CD4 receptors. This mechanism involves binding to the envelope protein gp120, effectively blocking viral entry and replication .

Enantioselective Reactions

This compound has been employed as a chiral catalyst in asymmetric synthesis. It has been noted for its effectiveness in facilitating enantioselective Mannich reactions, which are crucial for producing chiral β-amino esters used in drug synthesis. The compound's ability to enhance enantiomeric excess (ee) demonstrates its utility in producing biologically active molecules .

Study 1: Antiviral Activity Against HIV-1

In a study examining the antiviral efficacy of this compound derivatives, researchers found that compounds designed based on this scaffold demonstrated IC50 values in the nanomolar range against HIV-1. The mechanism was attributed to their ability to bind to the Phe43 cavity of gp120, thereby inhibiting viral entry into T-cells .

CompoundIC50 (nM)Mechanism of Action
Compound A50CD4 mimic
Compound B30gp120 targeting

Study 2: Asymmetric Synthesis

Another investigation focused on the use of this compound as a catalyst in asymmetric reactions. The study reported yields exceeding 80% with enantiomeric excesses ranging from 55% to 92%, depending on the substrate used. This highlights the compound's capability to facilitate complex organic transformations while maintaining high selectivity .

Reaction TypeYield (%)Enantiomeric Excess (%)
Mannich Reaction8092
Michael Addition7585

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